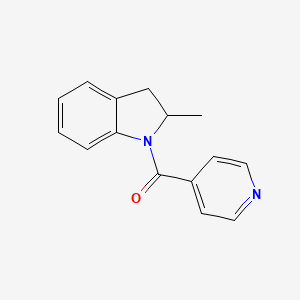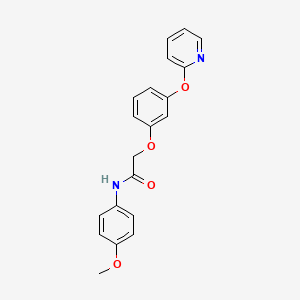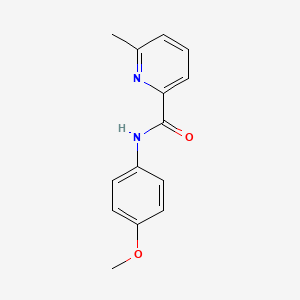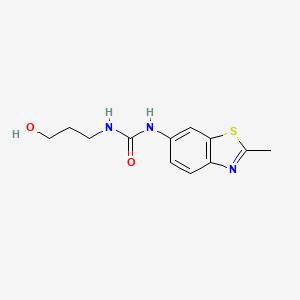
(2-Methyl-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methyl-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone, also known as J147, is a synthetic compound that has been found to have neuroprotective and cognitive enhancing effects. It was first synthesized by the Salk Institute for Biological Studies in 2011 and has since been studied extensively for its potential therapeutic applications.
作用機序
The exact mechanism of action of (2-Methyl-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone is not fully understood, but it is believed to work through multiple pathways. It has been shown to increase levels of neurotrophic factors, which promote the growth and survival of neurons. (2-Methyl-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone also appears to reduce inflammation and oxidative stress, which are known to contribute to neurodegenerative diseases.
Biochemical and Physiological Effects
(2-Methyl-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone has been shown to have a number of biochemical and physiological effects. It has been found to increase mitochondrial function, which is important for energy production in cells. (2-Methyl-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone also appears to increase the formation of new synapses, which are important for communication between neurons. Additionally, (2-Methyl-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone has been shown to reduce the accumulation of beta-amyloid and tau proteins, which are hallmarks of Alzheimer's disease.
実験室実験の利点と制限
(2-Methyl-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity and is well-tolerated in animal models. However, one limitation is that (2-Methyl-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone has poor solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are many potential future directions for research on (2-Methyl-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases. Further studies are needed to determine the optimal dose and administration method for (2-Methyl-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone in humans. Additionally, more research is needed to fully understand the mechanism of action of (2-Methyl-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone and its effects on different pathways in the brain. Finally, (2-Methyl-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone may have potential applications in other areas of medicine, such as cancer treatment, and further research is needed to explore these possibilities.
合成法
(2-Methyl-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone is synthesized through a multi-step process that involves the reaction of 2,3-dihydroindole with pyridine-4-carbaldehyde. The resulting compound is then subjected to a series of reactions that lead to the formation of (2-Methyl-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone. The synthesis method has been optimized to ensure high yields and purity of the final product.
科学的研究の応用
(2-Methyl-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury. (2-Methyl-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone has also been found to enhance cognitive function and improve memory in animal models.
特性
IUPAC Name |
(2-methyl-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-11-10-13-4-2-3-5-14(13)17(11)15(18)12-6-8-16-9-7-12/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRINHURIOWNUEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Carbamoyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-5'-carboxylic Acid Ethyl Ester](/img/structure/B7538185.png)
![2-[4-(Benzenesulfonyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B7538189.png)
![2-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B7538195.png)
![N-[2-[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]ethyl]-3-(3-oxo-1,4-benzothiazin-4-yl)propanamide](/img/structure/B7538196.png)
![6-[4-(3-methylphenyl)piperazine-1-carbonyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7538209.png)
![methyl 4-[(2-pyridin-2-yl-3H-benzimidazol-5-yl)carbamoyl]benzoate](/img/structure/B7538235.png)






